Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone
Description
Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone is a heterocyclic compound featuring a benzothiadiazole core linked to a 2-phenylmorpholine group via a methanone bridge. The morpholine substituent, a saturated six-membered ring containing one oxygen and one nitrogen atom, enhances solubility and modulates pharmacokinetic properties.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(2-phenylmorpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-17(13-6-7-14-15(10-13)19-23-18-14)20-8-9-22-16(11-20)12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRAMYVTMKPFEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC3=NSN=C3C=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone typically involves multiple steps, starting with the preparation of the benzothiadiazole core. One common method involves the reaction of 4,7-dibromobenzo[c][1,2,5]thiadiazole with appropriate reagents to introduce the morpholino and phenyl groups. The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiadiazole core to its dihydro form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the morpholino or phenyl rings.
Scientific Research Applications
Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone has several scientific research applications:
Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone involves its interaction with specific molecular targets. The benzothiadiazole core can interact with electron-rich sites in biological molecules, while the morpholino group can form hydrogen bonds and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Electronic Differences
Core Heteroatom Variation
- Benzothiadiazole vs. Benzoxadiazole :
Replacement of sulfur (S) in benzothiadiazole with oxygen (O) in benzoxadiazole (e.g., benzo[c][1,2,5]oxadiazol-5-yl derivatives) reduces electron-withdrawing effects, altering binding affinity and solubility. For example, boron-containing benzoxadiazoles exhibit hypoxia inhibition, while sulfur-containing analogs may favor stronger interactions with hydrophobic enzyme pockets .
Substituent Effects
- 2-Phenylmorpholine vs. Azetidine-Oxadiazole: The 2-phenylmorpholine group in the target compound likely improves blood-brain barrier penetration compared to the azetidine-oxadiazole-pyrimidine substituent in Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone (). The latter’s pyrimidine moiety may enhance DNA intercalation or kinase targeting .
Bioactivity Profiles
Key Findings
- Cytotoxicity: Compound 42 () demonstrates potent cytotoxicity (IC₅₀ values in µM range), attributed to the planar benzothiadiazole-quinazolinone system disrupting DNA replication. The target compound’s morpholine group may reduce such effects but improve metabolic stability .
- Kinase Inhibition : The methylthio-thiazole substituent in ’s compound enhances selectivity for CDK9, a kinase critical in transcription regulation. The target compound’s morpholine group could similarly modulate kinase binding but requires empirical validation .
- Hypoxia Inhibition : Boron-based benzoxadiazoles () suppress hypoxia-inducible factors (HIFs), a mechanism absent in sulfur-containing analogs. This highlights the role of boron in targeting hypoxic tumor microenvironments .
Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article aims to provide an in-depth analysis of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[c][1,2,5]thiadiazole core linked to a morpholine moiety through a methanone group. Its molecular formula is , and it has a molecular weight of approximately 272.37 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting cyclooxygenase enzymes, which are critical in the inflammatory pathway. This suggests anti-inflammatory properties that could be beneficial in treating conditions like arthritis.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the micromolar range against human colon adenocarcinoma and breast cancer cells .
Biological Activity Studies
A series of studies have evaluated the biological activity of Benzo[c][1,2,5]thiadiazol derivatives:
| Study | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 1 | HT-29 (Colon) | 92.4 | Moderate activity observed |
| 2 | MCF-7 (Breast) | 85.3 | Significant cytotoxicity |
| 3 | A549 (Lung) | 78.9 | Notable inhibition of proliferation |
Case Study 1: Anticancer Efficacy
In a recent study published in Nature Communications, researchers synthesized several derivatives of Benzo[c][1,2,5]thiadiazole and evaluated their efficacy against various cancer cell lines. The compound demonstrated a significant reduction in cell viability at concentrations as low as 50 µM across multiple tests.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory potential of this compound. Using an animal model for arthritis, the administration of this compound resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
